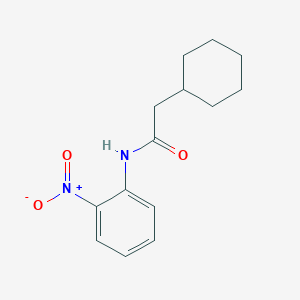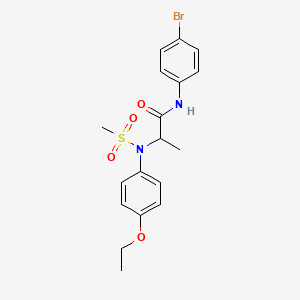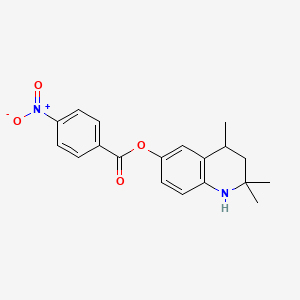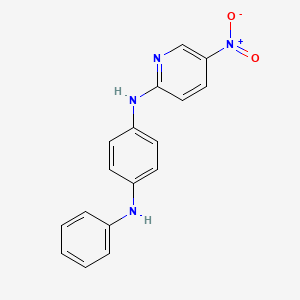
2-cyclohexyl-N-(2-nitrophenyl)acetamide
Descripción general
Descripción
2-cyclohexyl-N-(2-nitrophenyl)acetamide, also known as CX717, is a compound that has gained significant attention in the scientific community due to its potential as a cognitive enhancer. It is a member of the ampakine family of compounds that target AMPA receptors in the brain, which are responsible for the fast excitatory neurotransmission that underlies learning and memory.
Mecanismo De Acción
2-cyclohexyl-N-(2-nitrophenyl)acetamide acts as a positive allosteric modulator of AMPA receptors, which enhances the activity of these receptors and increases the release of glutamate, the primary excitatory neurotransmitter in the brain. This leads to improved synaptic plasticity and enhanced learning and memory.
Biochemical and Physiological Effects:
In addition to its effects on cognitive function, this compound has been shown to have other biochemical and physiological effects. It has been shown to increase the release of dopamine and norepinephrine, two neurotransmitters that play a role in motivation and attention. It also has anti-inflammatory properties and has been shown to reduce the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-cyclohexyl-N-(2-nitrophenyl)acetamide is its specificity for AMPA receptors, which allows for targeted modulation of these receptors without affecting other neurotransmitter systems. However, its effects on cognitive function may be dependent on the baseline cognitive abilities of the individual, and further research is needed to determine its optimal dosing and administration.
Direcciones Futuras
Future research on 2-cyclohexyl-N-(2-nitrophenyl)acetamide could explore its potential as a treatment for cognitive impairments associated with aging, neurodegenerative diseases, and psychiatric disorders. It could also be investigated as a potential therapy for addiction and as a tool for enhancing cognitive function in healthy individuals. Further studies could also investigate the long-term safety and efficacy of this compound and its potential interactions with other drugs and supplements.
Aplicaciones Científicas De Investigación
2-cyclohexyl-N-(2-nitrophenyl)acetamide has been the subject of numerous scientific studies that have investigated its potential as a cognitive enhancer. It has been shown to improve memory and learning in animal models, and several human clinical trials have demonstrated its efficacy in improving cognitive function in healthy individuals and those with cognitive impairments.
Propiedades
IUPAC Name |
2-cyclohexyl-N-(2-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c17-14(10-11-6-2-1-3-7-11)15-12-8-4-5-9-13(12)16(18)19/h4-5,8-9,11H,1-3,6-7,10H2,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRVHVIUADMDAAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(=O)NC2=CC=CC=C2[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-benzyl-4-[1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-piperidinyl]piperazine oxalate](/img/structure/B3968638.png)
![1-[7,7-dimethyl-5-(tetrahydro-2H-pyran-4-ylamino)-5,6,7,8-tetrahydro-2-quinazolinyl]-4-piperidinol](/img/structure/B3968644.png)
![N,N-diethyl-5-[1-(5-methoxy-2-furoyl)-2-pyrrolidinyl]-2-thiophenecarboxamide](/img/structure/B3968650.png)

![N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-N-(3-thienylmethyl)butan-2-amine](/img/structure/B3968669.png)
![1'-[(4-chlorophenyl)sulfonyl]-3,5-dimethyl-1,4'-bipiperidine oxalate](/img/structure/B3968677.png)


![4-{4-hydroxy-2-(4-methylphenyl)-1-[3-(4-morpholinyl)propyl]-5-oxo-2,5-dihydro-1H-pyrrol-3-yl}-N,N-dimethylbenzenesulfonamide](/img/structure/B3968692.png)

![1-benzyl-4-[1-(2-pyridinylmethyl)-4-piperidinyl]piperazine oxalate](/img/structure/B3968723.png)
![4-chloro-N-(2-chlorobenzyl)-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B3968731.png)

![N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-furamide](/img/structure/B3968742.png)